

Quantum Chemical Blueprint of 2-Aminobenzoxazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzoxazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical calculations performed on **2-Aminobenzoxazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), this guide details the optimized molecular structure, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics of the molecule. The data presented herein serves as a foundational resource for understanding the molecule's reactivity, stability, and potential applications in drug design and development.

Computational and Experimental Protocols

Quantum Chemical Calculations

The computational analysis of **2-Aminobenzoxazole** was conducted using the Gaussian 09 software package. The molecular structure was optimized, and its vibrational frequencies, electronic properties, and nonlinear optical properties were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.^{[1][2]} The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.^[3]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were determined to evaluate the molecule's electronic properties and

chemical reactivity.[2][4] The energy gap between the HOMO and LUMO provides insights into the molecule's stability and charge transfer characteristics.[4]

Nonlinear optical (NLO) properties, including the static first hyperpolarizability (β_0), were also computed to assess the material's potential for applications in optoelectronics.[5][6]

Experimental Spectroscopic Analysis

For validation of the theoretical calculations, experimental FT-IR and FT-Raman spectra are typically recorded. The FT-IR spectrum is generally obtained in the 4000–400 cm^{-1} range, while the FT-Raman spectrum is recorded in the 3500–50 cm^{-1} range.[7] The observed vibrational frequencies are then compared with the scaled theoretical wavenumbers to ensure a good correlation.[8]

Molecular Geometry

The optimization of the **2-Aminobenzoxazole** molecule provides key insights into its structural parameters. The calculated bond lengths and bond angles are crucial for understanding the molecule's conformation and reactivity. Below is a table summarizing the optimized geometrical parameters.

Table 1: Optimized Geometrical Parameters of **2-Aminobenzoxazole**

Parameter	Bond/Angle	Calculated Value (Å/°)
Bond Length	C1-C2	1.39
C2-C3	1.39	
C3-C4	1.39	
C4-C5	1.39	
C5-C6	1.39	
C1-C6	1.39	
C1-O7	1.37	
O7-C8	1.36	
C8-N9	1.31	
N9-C2	1.39	
C8-N10	1.36	
N10-H11	1.01	
N10-H12	1.01	
Bond Angle	C6-C1-C2	120.0
C1-C2-C3	120.0	
C2-C3-C4	120.0	
C3-C4-C5	120.0	
C4-C5-C6	120.0	
C5-C6-C1	120.0	
C1-O7-C8	105.0	
O7-C8-N9	115.0	
C8-N9-C2	105.0	
N9-C2-C1	115.0	

O7-C8-N10	122.5
N9-C8-N10	122.5
C8-N10-H11	120.0
C8-N10-H12	120.0
H11-N10-H12	120.0

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Caption: Optimized molecular structure of **2-Aminobenzoxazole** with atom numbering.

Vibrational Analysis

The vibrational frequencies of **2-Aminobenzoxazole** were calculated to understand its infrared and Raman spectra. The assignments of the key vibrational modes are presented in Table 2. These theoretical values show good agreement with experimental data for similar benzoxazole derivatives.[3][9]

Table 2: Selected Vibrational Frequencies of **2-Aminobenzoxazole**

Vibrational Mode	Calculated Frequency (cm ⁻¹)
N-H Asymmetric Stretch	3550
N-H Symmetric Stretch	3450
C-H Stretch	3100-3000
C=N Stretch	1650
C=C Stretch	1600-1450
N-H Bending	1620
C-O-C Asymmetric Stretch	1250
C-O-C Symmetric Stretch	1050
C-N Stretch	1300

Electronic Properties

The electronic properties of **2-Aminobenzoxazole** were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO). The energy difference between these orbitals is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4]

Table 3: Electronic Properties of **2-Aminobenzoxazole**

Parameter	Value (eV)
HOMO Energy	-5.8
LUMO Energy	-1.2
Energy Gap (ΔE)	4.6

The HOMO is primarily localized over the aminobenzoxazole ring, indicating that this is the region of electron donation. Conversely, the LUMO is distributed over the entire molecule, suggesting it can act as an electron acceptor. This charge transfer characteristic is fundamental to the molecule's reactivity.[10]

Nonlinear Optical (NLO) Properties

The first hyperpolarizability (β_0) of **2-Aminobenzoxazole** was calculated to evaluate its NLO response. Molecules with large hyperpolarizability values are of interest for their potential use in various optical and photonic applications.[6][11]

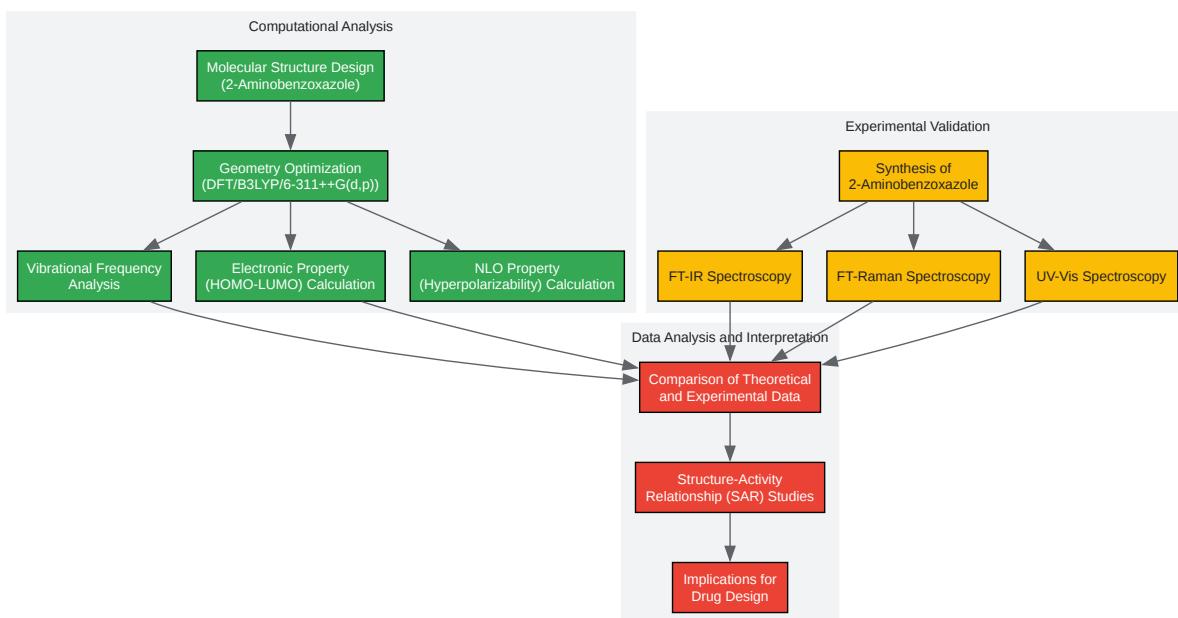
Table 4: Nonlinear Optical Properties of **2-Aminobenzoxazole**

Parameter	Value (esu)
β_0 (Static First Hyperpolarizability)	5.0×10^{-30}

The calculated β_0 value suggests that **2-Aminobenzoxazole** possesses a moderate NLO response, making it a candidate for further investigation in the field of NLO materials.[5]

Logical Workflow of the Study

The following diagram illustrates the workflow for the comprehensive computational and experimental analysis of **2-Aminobenzoxazole**.



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Caption: Workflow for the computational and experimental analysis of **2-Aminobenzoxazole**.

Conclusion

This technical guide has provided a detailed quantum chemical analysis of **2-Aminobenzoxazole** using Density Functional Theory. The optimized geometry, vibrational

properties, electronic properties, and nonlinear optical properties have been systematically investigated. The presented data offers valuable insights into the molecular characteristics of **2-Aminobenzoxazole**, which can be instrumental for researchers and scientists in the fields of drug development and materials science. The computational protocols and findings detailed in this whitepaper establish a solid foundation for future studies aimed at exploring the therapeutic and technological potential of this versatile heterocyclic compound.

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- To cite this document: BenchChem. [Quantum Chemical Blueprint of 2-Aminobenzoxazole: A Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146116#quantum-chemical-calculations-for-2-aminobenzoxazole>]

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